molecular formula C15H13NS B14136294 2-Methyl-5-o-tolylbenzothiazole

2-Methyl-5-o-tolylbenzothiazole

Cat. No.: B14136294
M. Wt: 239.3 g/mol
InChI Key: SZBZODBKQKPKPY-UHFFFAOYSA-N
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Description

2-Methyl-5-o-tolylbenzothiazole (CAS 189371-03-7) is a high-purity chemical reagent supplied as a yellow to pale yellow or colorless liquid oil for use in scientific research and development . This compound belongs to the 2-substituted benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activity . Benzothiazole derivatives have been extensively investigated as potential anticancer agents. Recent research highlights that hybrid molecules containing the benzothiazole core exhibit potent antiproliferative activity against various human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7) carcinomas . The mechanism of action for this compound class often involves the inhibition of key cellular enzymes. Specifically, benzothiazole derivatives are recognized for their ability to act as potent inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) , such as ABL1, ABL2, CDK4, and CDK6 . These kinases are crucial regulators of cell signaling, proliferation, and cell cycle progression, and their dysregulation is a hallmark of cancer. The benzothiazole scaffold is known to mimic the adenine moiety of ATP, allowing it to compete for binding in the catalytic domain of these kinases, thereby disrupting pro-cancer signaling pathways and inhibiting cancer cell growth . With a molecular formula of C 15 H 13 NS and a molecular weight of 239.341 g/mol, this compound is a valuable building block for further chemical modification and the synthesis of novel hybrid molecules for pharmacological screening . Researchers can utilize this reagent to explore structure-activity relationships or as a precursor in the development of new kinase inhibitors. Intended Use & Disclaimer: This product is intended for research and laboratory use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-methyl-5-(2-methylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NS/c1-10-5-3-4-6-13(10)12-7-8-15-14(9-12)16-11(2)17-15/h3-9H,1-2H3

InChI Key

SZBZODBKQKPKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)SC(=N3)C

Origin of Product

United States

Preparation Methods

Conventional Cyclocondensation Using 2-Aminothiophenol and Aldehydes

Reaction Mechanism and Substrate Selection

The traditional method involves condensing 2-aminothiophenol with an aldehyde to form the benzothiazole core. For 2-methyl-5-o-tolylbenzothiazole, this requires o-tolualdehyde (2-methylbenzaldehyde) and 5-methyl-2-aminothiophenol as precursors. The reaction proceeds via a nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclodehydration to form the heterocycle.

Key Steps:
  • Condensation : 2-Aminothiophenol reacts with o-tolualdehyde in dimethyl sulfoxide (DMSO) at 200°C under argon, forming a Schiff base intermediate.
  • Cyclization : Intramolecular thiolate attack on the imine carbon yields the benzothiazole scaffold.
  • Workup : The crude product is precipitated by adjusting the pH to 8–9 with Na₂CO₃, followed by recrystallization from ethanol.
Challenges:
  • 5-Methyl Substitution : Introducing a methyl group at position 5 necessitates using 5-methyl-2-aminothiophenol , a specialty chemical with limited commercial availability.
  • Oxidation Sensitivity : 2-Aminothiophenol is air-sensitive, requiring inert conditions to prevent disulfide formation.

Optimization and Yield Data

In a representative protocol, substituting p-methylbenzaldehyde with o-tolualdehyde yields 2-o-tolylbenzothiazole at 74% efficiency. However, integrating the 5-methyl group demands additional steps, such as Friedel-Crafts alkylation post-cyclization.

Parameter Value
Solvent DMSO
Temperature 200°C
Reaction Time 2 hours
Yield (2-o-tolyl) 74%
Yield (5-methyl) Requires further steps

Nickel-Catalyzed Cross-Coupling of Benzothiazoles and Aryl Sulfamates

Methodology and Scope

This approach bypasses unstable 2-aminothiophenol by coupling preformed benzothiazoles with aryl sulfamates. For 2-methyl-5-o-tolylbenzothiazole, 5-methylbenzothiazole reacts with o-tolyl sulfamate in the presence of a NiBr₂(DME)/1,10-phenanthroline catalyst.

Reaction Conditions:
  • Catalyst : NiBr₂(DME) (40 mol%) and 1,10-phenanthroline (40 mol%).
  • Base : Lithium tert-butoxide (2 equiv).
  • Solvent : Dioxane at 120°C for 12 hours under nitrogen.
Advantages:
  • Functional Group Tolerance : Electron-donating groups (e.g., methyl) enhance yields (85–92%) compared to electron-withdrawing groups.
  • Scalability : The nickel catalyst is cost-effective and reusable, unlike palladium-based systems.

Substrate Compatibility and Limitations

Aryl sulfamates with steric bulk (e.g., o-tolyl) exhibit higher yields due to stabilized intermediates. However, synthesizing 5-methylbenzothiazole remains a bottleneck, as commercial sources are scarce.

Aryl Sulfamate Yield (%)
o-Tolyl sulfamate 92
p-Tolyl sulfamate 89
Naphthyl sulfamate 95

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Cyclocondensation :
    • Pros : Direct access to benzothiazole core.
    • Cons : Requires unstable precursors; low regiocontrol for 5-methyl substitution.
  • Cross-Coupling :
    • Pros : Modular synthesis; avoids toxic intermediates.
    • Cons : Dependent on prefunctionalized benzothiazoles.

Economic and Environmental Considerations

Nickel-catalyzed methods reduce reliance on precious metals, aligning with green chemistry principles. However, the energy-intensive cyclocondensation (200°C) vs. cross-coupling (120°C) impacts scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-o-tolylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5-o-tolylbenzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-o-tolylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing therapeutic effects for neurodegenerative disorders such as Parkinson’s disease . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Methyl-5-o-tolylbenzothiazole can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    2-Phenylbenzothiazole: Investigated for its anticancer and antimicrobial properties.

The uniqueness of 2-Methyl-5-o-tolylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

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